L-Tryptophan,N-methyl-4-nitro-,methyl ester
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Overview
Description
L-Tryptophan,N-methyl-4-nitro-,methyl ester is a derivative of the amino acid tryptophan. This compound is characterized by the presence of a methyl group and a nitro group attached to the tryptophan molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan,N-methyl-4-nitro-,methyl ester typically involves the esterification of L-tryptophan followed by the introduction of the nitro group. One common method involves the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst to form the methyl ester. The nitro group is then introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan,N-methyl-4-nitro-,methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted tryptophan derivatives.
Scientific Research Applications
L-Tryptophan,N-methyl-4-nitro-,methyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of L-Tryptophan,N-methyl-4-nitro-,methyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized to form active intermediates that participate in biochemical reactions. It can also bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan methyl ester: Similar structure but lacks the nitro group.
L-4-nitro tryptophan: Contains a nitro group but differs in the esterification pattern.
N-methyl tryptophan: Similar methylation but lacks the nitro group.
Uniqueness
L-Tryptophan,N-methyl-4-nitro-,methyl ester is unique due to the combination of methylation and nitration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H15N3O4 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)-3-(4-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15N3O4/c1-14-10(13(17)20-2)6-8-7-15-9-4-3-5-11(12(8)9)16(18)19/h3-5,7,10,14-15H,6H2,1-2H3/t10-/m0/s1 |
InChI Key |
IWHMETBLPMCVNK-JTQLQIEISA-N |
Isomeric SMILES |
CN[C@@H](CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CNC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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